molecular formula C12H17IN2O B14772433 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

Cat. No.: B14772433
M. Wt: 332.18 g/mol
InChI Key: ZOQPZSICBPMYBA-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide is an organic compound with a complex structure that includes an amide group, an amino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide typically involves multiple steps. One common method involves the reaction of 2-iodobenzylamine with ethyl acrylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may play a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: Lacks the iodophenyl group, resulting in different chemical properties and reactivity.

    N-ethyl-N-[(2-iodophenyl)methyl]propanamide: Lacks the amino group, affecting its biological activity and applications.

Uniqueness

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide is unique due to the presence of both the amino and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C12H17IN2O

Molecular Weight

332.18 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

InChI

InChI=1S/C12H17IN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3

InChI Key

ZOQPZSICBPMYBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1I)C(=O)C(C)N

Origin of Product

United States

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